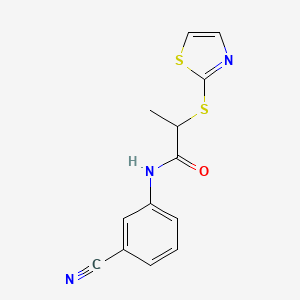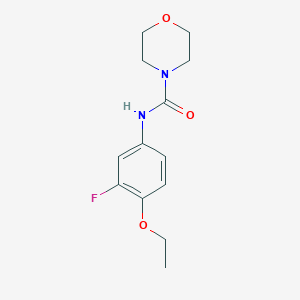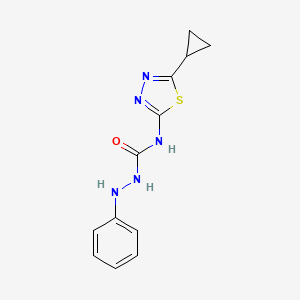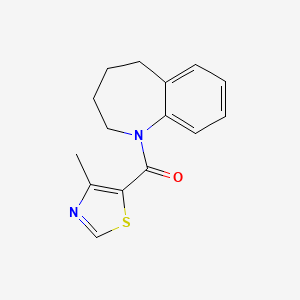
N-(3-cyanophenyl)-2-(1,3-thiazol-2-ylsulfanyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyanophenyl)-2-(1,3-thiazol-2-ylsulfanyl)propanamide, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathway of cytokines, which are involved in the immune response. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases.
Mecanismo De Acción
N-(3-cyanophenyl)-2-(1,3-thiazol-2-ylsulfanyl)propanamide selectively inhibits the activity of JAK3 by binding to the ATP-binding site of the enzyme. This prevents the activation of downstream signaling pathways that are involved in the immune response. This leads to a reduction in the production of cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects
N-(3-cyanophenyl)-2-(1,3-thiazol-2-ylsulfanyl)propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines, including interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-6 (IL-6), and interferon-gamma (IFN-γ). It also reduces the activation of T cells, which are involved in the immune response. This leads to a reduction in inflammation and a decrease in the symptoms of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(3-cyanophenyl)-2-(1,3-thiazol-2-ylsulfanyl)propanamide is its selectivity for JAK3, which reduces the risk of off-target effects. It also has a long half-life, which allows for once-daily dosing. However, one of the limitations of N-(3-cyanophenyl)-2-(1,3-thiazol-2-ylsulfanyl)propanamide is its potential for immunosuppression, which can increase the risk of infections. It also has the potential to cause liver toxicity, which requires careful monitoring.
Direcciones Futuras
There are a number of potential future directions for the research on N-(3-cyanophenyl)-2-(1,3-thiazol-2-ylsulfanyl)propanamide. One area of research is the development of more selective JAK3 inhibitors with reduced off-target effects. Another area of research is the investigation of the potential therapeutic applications of N-(3-cyanophenyl)-2-(1,3-thiazol-2-ylsulfanyl)propanamide in other autoimmune diseases, such as multiple sclerosis and type 1 diabetes. Additionally, research is needed to better understand the long-term safety and efficacy of N-(3-cyanophenyl)-2-(1,3-thiazol-2-ylsulfanyl)propanamide in the treatment of autoimmune diseases.
Métodos De Síntesis
The synthesis of N-(3-cyanophenyl)-2-(1,3-thiazol-2-ylsulfanyl)propanamide involves a multistep process starting from commercially available starting materials. The first step involves the preparation of 3-cyanophenylacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-aminothiazole to form the intermediate amide. The amide is then treated with thionyl chloride to form the corresponding thionyl chloride derivative, which is then reacted with 2-mercapto-1-propanol to yield N-(3-cyanophenyl)-2-(1,3-thiazol-2-ylsulfanyl)propanamide.
Aplicaciones Científicas De Investigación
N-(3-cyanophenyl)-2-(1,3-thiazol-2-ylsulfanyl)propanamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing the symptoms of these diseases by inhibiting the activity of JAK3, which is involved in the immune response.
Propiedades
IUPAC Name |
N-(3-cyanophenyl)-2-(1,3-thiazol-2-ylsulfanyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS2/c1-9(19-13-15-5-6-18-13)12(17)16-11-4-2-3-10(7-11)8-14/h2-7,9H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAMXLDZUHDXKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C#N)SC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide](/img/structure/B7530588.png)


![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl(thiadiazol-4-yl)methanone](/img/structure/B7530602.png)
![4,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B7530610.png)




![1-(4-{4-[(3-Bromobenzyl)amino]phenyl}piperazin-1-yl)ethanone](/img/structure/B7530652.png)
![N-[2-(4-chlorophenyl)sulfonylethyl]pyrrolidine-1-carboxamide](/img/structure/B7530662.png)
![N-[1-(2-methylphenyl)propan-2-yl]benzenesulfonamide](/img/structure/B7530669.png)

